

# No Cross-Reactivity Data Currently Available for 3-Methoxy-6-methylpicolinonitrile

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## Compound of Interest

Compound Name: 3-Methoxy-6-methylpicolinonitrile

Cat. No.: B1590255

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A comprehensive literature search for cross-reactivity studies involving **3-Methoxy-6-methylpicolinonitrile** has yielded no publicly available data on its primary biological target or its activity against other molecular targets. At present, it is not possible to provide a comparison guide detailing its cross-reactivity profile with other compounds, as no baseline activity has been established in the scientific literature.

The IUPAC name for this compound is 3-methoxy-6-methylpyridine-2-carbonitrile, and its CAS number is 95109-36-7. While the picolinonitrile scaffold is a common feature in many biologically active molecules, and substituted pyridines are prevalent in medicinal chemistry, specific biological data for this particular molecule remains elusive. Searches of patent databases and scientific screening libraries have not revealed any specific assays in which **3-Methoxy-6-methylpicolinonitrile** has been a hit or a lead compound.

Consequently, the core requirements of a comparison guide, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, cannot be fulfilled for this topic. For a cross-reactivity study to be conducted and published, the primary biological target of a compound must first be identified. This allows for subsequent screening against a panel of related and unrelated targets to determine its selectivity.

Researchers, scientists, and drug development professionals interested in the potential biological activity of **3-Methoxy-6-methylpicolinonitrile** would first need to perform initial

screening assays to identify its primary molecular target. Once a primary target is confirmed, subsequent cross-reactivity and selectivity profiling can be undertaken.

It is important to distinguish **3-Methoxy-6-methylpicolinonitrile** from structurally similar but distinct compounds. For instance, a different compound, 2-methoxy-6-methylpyridine, has been investigated for its potential in gallstone dissolution. However, the difference in the substituent positions and the absence of the nitrile group in 2-methoxy-6-methylpyridine mean that its biological activity is not predictive of the activity of **3-Methoxy-6-methylpicolinonitrile**.

Given the lack of available data, a comparison guide on the cross-reactivity of **3-Methoxy-6-methylpicolinonitrile** cannot be generated at this time. Further primary research is required to elucidate its biological function.

- To cite this document: BenchChem. [No Cross-Reactivity Data Currently Available for 3-Methoxy-6-methylpicolinonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1590255#cross-reactivity-studies-involving-3-methoxy-6-methylpicolinonitrile\]](https://www.benchchem.com/product/b1590255#cross-reactivity-studies-involving-3-methoxy-6-methylpicolinonitrile)

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